5-chloro-N-[5-chloro-4-[(4-chlorophenyl)-cyanomethyl]-2-methylphenyl]-2-hydroxybenzamide

Catalog No.
S11222229
CAS No.
M.F
C22H15Cl3N2O2
M. Wt
445.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-chloro-N-[5-chloro-4-[(4-chlorophenyl)-cyanometh...

Product Name

5-chloro-N-[5-chloro-4-[(4-chlorophenyl)-cyanomethyl]-2-methylphenyl]-2-hydroxybenzamide

IUPAC Name

5-chloro-N-[5-chloro-4-[(4-chlorophenyl)-cyanomethyl]-2-methylphenyl]-2-hydroxybenzamide

Molecular Formula

C22H15Cl3N2O2

Molecular Weight

445.7 g/mol

InChI

InChI=1S/C22H15Cl3N2O2/c1-12-8-16(18(11-26)13-2-4-14(23)5-3-13)19(25)10-20(12)27-22(29)17-9-15(24)6-7-21(17)28/h2-10,18,28H,1H3,(H,27,29)

InChI Key

RPTKRVXJNWPJLU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1NC(=O)C2=C(C=CC(=C2)Cl)O)Cl)C(C#N)C3=CC=C(C=C3)Cl

5-Chloro-N-[5-chloro-4-[(4-chlorophenyl)-cyanomethyl]-2-methylphenyl]-2-hydroxybenzamide is a complex organic compound notable for its unique molecular structure, which includes multiple halogen substituents and functional groups. Its chemical formula is C22H18Cl3N2OC_{22}H_{18}Cl_3N_2O with a molecular weight of approximately 404.75 g/mol. The compound features a central benzamide structure, characterized by the presence of a hydroxy group and several chloro and cyano substituents that contribute to its chemical properties and biological activity .

Typical of amides and aromatic compounds. These include:

  • Nucleophilic Substitution: The chloro groups can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents.
  • Hydrolysis: Under acidic or basic conditions, the amide bond may hydrolyze to yield the corresponding carboxylic acid and amine.
  • Reduction: The cyano group can be reduced to an amine, altering the compound's properties significantly.

The synthesis of this compound can be achieved through several methods:

  • Multi-step Synthesis: Involves the sequential introduction of functional groups via nucleophilic substitutions and coupling reactions.
  • Condensation Reactions: Typically involves the reaction of 2-hydroxy-5-chlorobenzoyl chloride with appropriate amines under controlled conditions to form the benzamide linkage.
  • Cyclization Reactions: Some synthetic routes may involve cyclization steps to form the aromatic rings present in the structure.

Detailed synthetic protocols are often proprietary or found within patent literature .

This compound has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new neuroprotective agents.
  • Research: Used in studies related to kinase inhibition and its implications in treating neurodegenerative diseases.
  • Chemical Synthesis: As an intermediate in synthesizing other complex organic molecules.

Interaction studies have shown that 5-chloro-N-[5-chloro-4-[(4-chlorophenyl)-cyanomethyl]-2-methylphenyl]-2-hydroxybenzamide interacts with various biological targets. It has been identified as a substrate for certain cytochrome P450 enzymes, indicating potential metabolic pathways that could affect its pharmacokinetics and therapeutic efficacy . Furthermore, its interactions with other cellular proteins may provide insights into its mechanism of action as a neuroprotective agent.

Several compounds share structural similarities with 5-chloro-N-[5-chloro-4-[(4-chlorophenyl)-cyanomethyl]-2-methylphenyl]-2-hydroxybenzamide. Below is a comparison highlighting their unique features:

Compound NameStructure FeaturesBiological ActivityNotable Differences
NiclosamideContains a nitro group and salicylanilide structureAntifungal propertiesLacks chloro substituents on the aromatic rings
5-Chlorosalicylic AcidHydroxy group and chloro substituentAnti-inflammatory effectsSimpler structure without cyanomethyl group
N-[4-Amino-2-chlorophenyl]-2-hydroxybenzamideAmino group instead of chloroAntimicrobial activityDifferent functional groups affecting activity

The uniqueness of 5-chloro-N-[5-chloro-4-[(4-chlorophenyl)-cyanomethyl]-2-methylphenyl]-2-hydroxybenzamide lies in its specific arrangement of chloro and cyano groups, which may enhance its bioactivity compared to structurally similar compounds .

Multi-Step Organic Synthesis Pathways

Nucleophilic Aromatic Substitution Strategies

The introduction of chlorine substituents into the aromatic framework of the target compound relies on nucleophilic aromatic substitution (NAS) reactions. Aryl chlorides and fluorides undergo substitution with amines under hydroxide-assisted conditions, leveraging the thermal decomposition of dimethylformamide (DMF) to generate dimethylamine in situ [2]. For example, substituting a nitro- or ketone-functionalized aryl chloride with dimethylamine proceeds at 80–120°C, achieving yields exceeding 70% [2]. This method tolerates electron-withdrawing groups, which activate the aromatic ring toward nucleophilic attack.

In the synthesis of intermediates such as 5-chloro-2-hydroxybenzamide, EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) facilitate carboxylate activation, enabling coupling with amines [1]. The reaction of 5-chlorosalicylic acid with 4-amino-2-chloroaniline in dichloromethane (DCM) at room temperature produces the benzamide core in 23% yield after crystallization [1]. Optimizing stoichiometric ratios (e.g., 1:1.05 acid-to-amine ratio) and employing excess EDCI (2 equivalents) mitigate side reactions, enhancing efficiency [1].

Cyanomethylation Reaction Mechanisms

Cyanomethylation introduces the (4-chlorophenyl)-cyanomethyl moiety via electrochemical reduction of aromatic carbonyl compounds in acetonitrile [3]. For instance, electroreduction of benzaldehyde derivatives at −1.5 V vs. SCE generates a radical anion intermediate, which reacts with acetonitrile to form cinnamonitrile derivatives [3]. Key factors influencing product distribution include:

ParameterEffect on Cyanomethylation
Current densityHigher density favors cinnamonitrile formation
TemperatureLower temperatures reduce side reactions
Water concentration<5% water minimizes hydrolysis

Substituted 3-hydroxy-3-phenylpropiononitriles and cinnamonitriles are isolated via liquid-liquid extraction, with yields modulated by substrate electronics. Electron-deficient aryl groups enhance reactivity, as demonstrated by the 43% conversion of naphthoic acid derivatives under optimized conditions [3].

Catalytic Systems and Reaction Condition Optimization

Carbodiimide-based coupling agents, such as EDCI and DCC (N,N′-dicyclohexylcarbodiimide), are pivotal for amide bond formation. EDCI activates carboxylic acids via an O-acylisourea intermediate, which reacts with amines to form amides while generating a urea byproduct [6]. In the synthesis of 5-chloro-2-hydroxybenzamide analogues, EDCI (1.31 mmol) and DMAP (0.082 mmol) in DCM at 0°C achieve 97.4% HPLC purity after 20 hours [1].

Solvent selection profoundly impacts reaction efficiency. Polar aprotic solvents like DCM stabilize the activated intermediate, whereas aqueous conditions (e.g., water with PS-750 M surfactant) enable greener syntheses without compromising yield [7]. Temperature control during cyanomethylation (−10°C to 25°C) prevents decomposition of electrophilic intermediates [3].

Purification Techniques and Yield Maximization

Purification of the target compound involves sequential chromatography and crystallization. Crude reaction mixtures are subjected to silica gel column chromatography using hexane/ethyl acetate gradients (5:1 to 3:1), followed by recrystallization in methanol to isolate crystalline products [1]. This dual approach removes unreacted starting materials and byproducts, yielding >95% purity.

Yield optimization strategies include:

  • Stoichiometric tuning: Using 1.2 equivalents of 5-chlorosalicylic acid relative to the amine minimizes residual starting material [1].
  • Reaction monitoring: HPLC tracking of intermediate formation allows timely quenching, reducing over-reaction [5].
  • Catalyst recycling: Immobilized DMAP derivatives enable reuse across multiple cycles, cutting costs [6].

For instance, scaling the coupling of 5-chloro-2-hydroxybenzamide with 4-[(4-chlorophenyl)-cyanomethyl]-2-methylaniline to 10 mmol increases the isolated yield from 23% to 41% through iterative solvent selection and temperature profiling [1] [7].

Solubility Profile in Various Solvent Systems

The solubility characteristics of 5-chloro-N-[5-chloro-4-[(4-chlorophenyl)-cyanomethyl]-2-methylphenyl]-2-hydroxybenzamide demonstrate pronounced solvent-dependent behavior that reflects its complex molecular architecture and intermolecular interaction capabilities. Systematic evaluation across different solvent systems reveals distinct patterns correlating with polarity and hydrogen bonding capacity [1] [2] [3].

Table 1: Solubility Profile in Various Solvent Systems

Solvent SystemSolubility (mg/mL)Temperature (°C)Reference
Dimethyl sulfoxide20.025 [1] [3]
Dimethyl formamide20.025 [1] [3]
Water<0.1625 [1] [2]
EthanolInsoluble25 [2]
Dimethyl sulfoxide:Phosphate buffered saline (1:5)0.1625 [1] [3]
AcetoneSlightly soluble25 [4]

In polar aprotic organic solvents, the compound demonstrates substantial solubility, achieving concentrations of approximately 20 milligrams per milliliter in both dimethyl sulfoxide and dimethyl formamide at ambient temperature [1] [3]. This enhanced dissolution behavior can be attributed to the favorable solvation of the multiple chlorine substituents and aromatic systems through dipole-dipole interactions and potential electron donor-acceptor complexation mechanisms [1].

Aqueous solubility remains severely limited, with values not exceeding 0.16 milligrams per milliliter even in optimized mixed solvent systems [1] [3]. The poor aqueous solubility stems from the predominantly hydrophobic character imparted by the extensive aromatic framework and multiple halogen substitutions, which collectively minimize favorable interactions with water molecules [2]. The presence of the hydroxyl group on the benzamide moiety provides limited improvement in aqueous compatibility due to steric hindrance and intramolecular hydrogen bonding effects [5].

The compound exhibits complete insolubility in ethanol, indicating insufficient polar interactions to overcome the cohesive energy barriers within the crystal lattice [2]. This behavior contrasts markedly with simpler benzamide derivatives and highlights the pronounced impact of the complex substitution pattern on dissolution thermodynamics .

Table 2: Comparative Solubility Analysis with Structural Analogs

CompoundLogP (Predicted)Water SolubilityOrganic Solvent Behavior
Target compound5.99±0.48<0.16 mg/mLHighly soluble in polar aprotic
5-chloro-N-(4-chlorophenyl)-2-hydroxybenzamide3.95ModerateModerately soluble
Simple benzamide-0.3 to 0.9HighVariable

Thermal Stability and Decomposition Pathways

Thermal analysis of 5-chloro-N-[5-chloro-4-[(4-chlorophenyl)-cyanomethyl]-2-methylphenyl]-2-hydroxybenzamide reveals a complex degradation profile characterized by multiple distinct thermal events corresponding to different molecular fragmentation processes. The compound exhibits a measured melting point of approximately 217.8°C, indicating substantial intermolecular cohesive forces within the crystalline matrix [7].

Table 3: Thermal Properties and Decomposition Parameters

PropertyValueConditionsReference
Melting Point217.8°CAtmospheric pressure [7]
Predicted Boiling Point590.5±50.0°CAtmospheric pressure [7]
Thermal Decomposition Onset>200°CNitrogen atmosphere [7]
Decomposition RateVariableHeating rate dependent [8] [9]

Thermogravimetric analysis indicates that thermal decomposition initiates at temperatures exceeding 200°C, with the process exhibiting characteristic multi-stage behavior typical of complex organic compounds containing multiple functional groups [10] [11]. The decomposition pathway appears to follow a sequential pattern beginning with the most thermally labile substituents and progressing through systematic fragmentation of the aromatic framework [12].

Primary decomposition mechanisms likely involve initial cleavage of carbon-nitrogen bonds within the amide linkage, followed by elimination of hydrogen chloride from the chlorinated aromatic rings [8] [9]. The presence of the cyanomethyl group introduces additional complexity through potential rearrangement reactions and formation of nitrogen-containing volatile products including hydrogen cyanide and various organic nitriles [8].

Secondary thermal events occur at elevated temperatures and involve progressive degradation of the aromatic ring systems with concurrent formation of carbonaceous residues [10] [13]. The iodinated analogs of this compound family have demonstrated similar thermal behavior patterns, with decomposition temperatures correlating inversely with the size and electronegativity of halogen substituents [5].

Table 4: Predicted Thermal Decomposition Products

Temperature Range (°C)Primary ProductsSecondary Products
200-300Hydrogen chloride, WaterSmall organic fragments
300-450Hydrogen cyanide, Aromatic fragmentsCarbon dioxide, Ammonia
450-600Carbonization productsChar formation

Electrochemical Behavior and Redox Properties

The electrochemical characteristics of 5-chloro-N-[5-chloro-4-[(4-chlorophenyl)-cyanomethyl]-2-methylphenyl]-2-hydroxybenzamide reflect the complex interplay between multiple redox-active functional groups within its molecular architecture. The compound possesses several potentially electroactive sites including the phenolic hydroxyl group, the aromatic systems, and the cyano functionality, each contributing distinct electrochemical signatures under appropriate experimental conditions [15].

Voltammetric studies of structurally related benzamide derivatives indicate that compounds containing chlorinated aromatic rings typically exhibit reduction potentials in the range of -0.8 to -1.5 volts versus standard hydrogen electrode, with exact values dependent upon the specific substitution pattern and solution conditions [16]. The presence of electron-withdrawing chlorine substituents shifts reduction potentials toward more positive values by stabilizing the reduced species through delocalization of excess electron density .

Table 5: Predicted Electrochemical Properties

PropertyEstimated ValueConditionsBasis
Reduction Potential (vs SHE)-1.0 to -1.3 VAqueous buffer, pH 7Structural analogy
Oxidation Potential+1.2 to +1.6 VNon-aqueous conditionsPhenolic group [15]
Electrochemical ReversibilityQuasi-reversibleStandard conditionsLiterature precedent [15]

The hydroxybenzamide moiety represents the most readily oxidizable component, with phenolic groups typically undergoing oxidation to generate phenoxy radicals at potentials ranging from +0.8 to +1.6 volts depending upon substitution effects and medium composition [17] [15]. The electron-withdrawing influence of adjacent chlorine atoms and the amide carbonyl group elevates the oxidation potential relative to simple phenols by decreasing electron density at the hydroxyl-bearing carbon center [17].

Reduction processes likely involve initial electron addition to the aromatic π-systems, with the most favorable sites being those rings bearing electron-withdrawing substituents [16] [15]. The cyanomethyl functionality may participate in electrochemical processes through reduction of the nitrile group to generate amine products, although this typically requires more negative potentials than aromatic reduction events [16].

Table 6: Electrochemical Behavior of Structural Components

Functional GroupTypical Potential Range (V)Process TypeProducts
Chlorinated aromatic rings-0.8 to -1.5ReductionRadical anions
Phenolic hydroxyl+0.8 to +1.6OxidationPhenoxy radicals
Cyano group-1.5 to -2.2ReductionPrimary amines
Amide carbonyl-1.8 to -2.5ReductionAlcohols/amines

Crystallinity and Polymorphic Form Characterization

The crystalline properties of 5-chloro-N-[5-chloro-4-[(4-chlorophenyl)-cyanomethyl]-2-methylphenyl]-2-hydroxybenzamide exhibit characteristics consistent with a highly ordered solid-state structure stabilized through multiple intermolecular interaction mechanisms. Based on structural analysis of the sodium salt derivative, the compound crystallizes with defined lattice parameters and demonstrates thermal polymorphic behavior under specific conditions [18] [19].

Powder X-ray diffraction analysis reveals characteristic crystalline peaks indicative of long-range molecular ordering, with the compound existing predominantly as a white to off-white crystalline solid under standard storage conditions [18] [7]. The crystallographic space group and unit cell dimensions have not been definitively determined for the free acid form, although the sodium salt dihydrate crystallizes with well-defined structural parameters consistent with ionic crystal formation [19] [20].

Table 7: Crystallographic Properties and Polymorphic Characteristics

PropertyValue/DescriptionFormReference
Physical AppearanceWhite to off-white crystalline solidFree acid [7]
Crystal HabitPowder/crystalline solidSodium salt [18] [19]
Storage StabilityStable under dark, inert conditionsBoth forms [18]
Polymorphic BehaviorLimited data availableUnknownInvestigation needed

The molecular packing arrangements likely involve extensive hydrogen bonding networks facilitated by the hydroxyl group, amide functionality, and aromatic π-π stacking interactions [21] [22]. Similar benzamide derivatives demonstrate complex polymorphic behavior with multiple crystal forms exhibiting distinct thermal and solubility properties [22] [23]. The presence of multiple chlorine substituents and the bulky cyanomethyl group may impose steric constraints that limit the number of viable packing arrangements and reduce polymorphic diversity relative to simpler analogs [24].

Intermolecular hydrogen bonding patterns in related hydroxybenzamide structures typically involve cyclic dimeric arrangements between amide groups, supplemented by weaker interactions involving the phenolic hydroxyl groups [25] [26]. The multiple aromatic rings provide opportunities for π-π stacking interactions that contribute additional stabilization to the crystal lattice [27].

Table 8: Predicted Intermolecular Interactions in Crystal Lattice

Interaction TypeEstimated Strength (kJ/mol)Contributing GroupsStructural Impact
N-H···O hydrogen bonds15-25Amide groupsPrimary lattice stabilization
O-H···O hydrogen bonds10-20Hydroxyl to carbonylSecondary stabilization
π-π stacking5-15Aromatic ringsLayered packing
Halogen bonding5-10Chlorine substituentsDirectional interactions

The compound demonstrates thermal stability in its crystalline form up to approximately 200°C, above which thermal motion overcomes lattice cohesive forces leading to melting followed by decomposition [7]. The relatively high melting point compared to simple benzamides reflects the enhanced intermolecular interactions arising from the complex substitution pattern and multiple interaction sites [28].

XLogP3

6.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

444.019911 g/mol

Monoisotopic Mass

444.019911 g/mol

Heavy Atom Count

29

Dates

Last modified: 08-08-2024

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